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Compound of Interest
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Cat. No.: B12374176

Get Quote

The designation "MY-1B" is not a standard identifier for a single therapeutic agent. Initial

database searches indicate that this term may refer to one of two distinct molecules: Interferon

beta-1b, a well-established treatment for Multiple Sclerosis (MS), or MYMD-1, an

investigational drug primarily under evaluation for age-related sarcopenia and other

inflammatory conditions.

This guide provides a comparative analysis of both interpretations of "MY-1B" to aid

researchers, scientists, and drug development professionals in understanding their respective

efficacy and mechanisms of action, validated with control data from clinical trials.

Section 1: Interferon beta-1b for Multiple Sclerosis
Interferon beta-1b is a first-line disease-modifying therapy for various forms of multiple

sclerosis.[1][2] Its efficacy has been established in numerous large-scale, randomized clinical

trials against both placebo and other active treatments.

Data Presentation: Comparative Efficacy of Interferon
beta-1b and Controls
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The following table summarizes key efficacy endpoints from clinical trials comparing Interferon

beta-1b to placebo and other common MS therapies.

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 15 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Treatment
Comparison

Key Efficacy
Endpoint

Interferon
beta-1b Result

Control Result Study/Notes

vs. Placebo

Annualized

Relapse Rate

(ARR)

0.84 1.27

IFNB MS Study

Group: Showed

a significant

reduction in

relapse rate.[3]

Time to Clinically

Definite MS

(CIS)

Significantly

reduced risk
-

BENEFIT Study:

Demonstrated

efficacy in

patients with a

first clinical event

suggestive of

MS.[1][4]

Proportion of

Relapse-Free

Patients

31% 16%

IFNB MS Study

Group: A higher

proportion of

patients

remained

relapse-free at 2

years.[2]

vs. Interferon

beta-1a (IM)

Relapse- and

Progression-Free

Patients

Significantly

higher

percentage

-

INCOMIN Trial:

Showed an

advantage for

Interferon beta-

1b.[1]

vs. Glatiramer

Acetate

Annualized

Relapse Rate

(ARR)

No significant

difference

No significant

difference

BECOME &

BEYOND Trials:

Showed

comparable

efficacy.[1]

vs. Fingolimod Annualized

Relapse Rate

(ARR)

- Superior

reduction

TRANSFORMS

Trial: Fingolimod

showed a 52%
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greater reduction

in ARR

compared to

Interferon beta-

1a (a similar

interferon).[5]

vs. Natalizumab

Annualized

Relapse Rate

(ARR)

-
Superior

reduction

AFFIRM Trial:

Natalizumab

demonstrated a

67% relative

reduction in ARR

versus placebo.

[6][7]

vs. Ocrelizumab
Inflammatory

Brain Lesions
-

95% more

effective

OPERA I & II

Trials:

Ocrelizumab was

significantly more

effective in

reducing

inflammatory

brain lesions

compared to

Interferon beta-

1a.[8]

Experimental Protocols: Key Clinical Trial
Methodologies
The following outlines a generalized protocol for a Phase III, randomized, double-blind,

placebo-controlled trial to evaluate the efficacy of Interferon beta-1b in relapsing-remitting MS

(RRMS), based on common elements from pivotal studies.

Objective: To assess the efficacy and safety of Interferon beta-1b in reducing the annualized

relapse rate in adult patients with RRMS.

Study Design:

Validation & Comparative

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 15 Tech Support

https://www.neurology.org/doi/10.1212/WNL.0000000000001462
https://www.tysabrihcp.com/en_us/home/efficacy-safety/pivotal-trial.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC2721353/
https://www.mscare.org/ocrelizumab-shown-effective-against-relapsing-progressive-forms-of-multiple-sclerosis/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12374176?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase: III

Design: Multicenter, randomized, double-blind, placebo-controlled.

Participants: Adult patients (18-55 years) with a definitive diagnosis of RRMS according to

McDonald criteria, and a history of at least two relapses in the previous two years.

Intervention: Subcutaneous injection of Interferon beta-1b (e.g., 250 mcg every other day).

Control: Subcutaneous injection of a matching placebo.

Duration: 24 months.

Endpoints:

Primary: Annualized Relapse Rate (ARR).

Secondary:

Time to first relapse.

Proportion of relapse-free patients.

Change in Expanded Disability Status Scale (EDSS) score.

Number of new or enlarging T2 lesions on brain MRI.

Procedure:

Screening: Eligible patients are recruited and provide informed consent. Baseline

assessments, including neurological examination (EDSS score) and brain MRI, are

performed.

Randomization: Patients are randomly assigned in a 1:1 ratio to receive either Interferon

beta-1b or placebo.

Treatment: Patients self-administer the assigned treatment subcutaneously every other day

for 24 months.
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Monitoring: Patients are assessed by a neurologist every 3 months. Relapses are

documented and treated according to a standardized protocol. Brain MRIs are performed

annually.

Data Analysis: The ARR is compared between the treatment and placebo groups using

appropriate statistical methods (e.g., Poisson regression). Time-to-event endpoints are

analyzed using Kaplan-Meier curves and log-rank tests.

Mandatory Visualization: Interferon beta-1b Signaling
Pathway and Experimental Workflow
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Caption: Interferon beta-1b signaling pathway.
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Caption: Clinical trial workflow for Interferon beta-1b.

Section 2: MYMD-1 for Sarcopenia
MYMD-1 is a novel, orally administered, selective inhibitor of Tumor Necrosis Factor-alpha

(TNF-α) currently under investigation for sarcopenia and other age-related inflammatory
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diseases.[9][10][11] Unlike broad immunosuppressants, MYMD-1 is designed to selectively

block overactivated TNF-α, potentially offering a more targeted therapeutic approach.[9][10]

Data Presentation: Efficacy of MYMD-1 and Potential
Comparators in Sarcopenia
There are currently no FDA-approved treatments for sarcopenia, making direct comparisons

challenging. The following table presents data from a Phase 2 trial of MYMD-1 and relevant

data for other investigational therapies for sarcopenia.
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Treatment
Key Efficacy
Endpoint

MYMD-1
Result

Control/Comp
arator Result

Study/Notes

MYMD-1 vs.

Placebo

Change in

Serum TNF-α

Statistically

significant

reduction

(P=0.008)

-

Phase 2 Trial

(NCT05283486):

Met primary

endpoint of

reducing

inflammatory

biomarkers.[10]

[12]

Change in

Serum sTNFR1

Statistically

significant

reduction

(P=0.02)

-

Phase 2 Trial

(NCT05283486):

sTNFR1 is a

receptor for TNF-

α.[10][12]

Change in

Serum IL-6

Statistically

significant

reduction

(P=0.03)

-

Phase 2 Trial

(NCT05283486):

IL-6 is another

pro-inflammatory

cytokine.[10][12]

Testosterone vs.

Placebo
Lean Body Mass

Increased by

~2.54 kg
-

Meta-analysis:

Testosterone

supplementation

increased lean

body mass and

strength in older

men.[13]

Muscle Strength

Improved

handgrip, leg

press, and leg

extension

-
Meta-analysis:

[13]

Liraglutide vs.

Placebo

Skeletal Muscle

Index (SMI)

Increase of

+0.03 kg/m ²

- Perspective

Case Series: In

elderly patients
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with T2DM,

liraglutide was

associated with

fat mass

reduction while

preserving

muscle.[14]

Lean Body Mass

Decrease of

>10% in 18% of

patients

-

Observational

Study: Liraglutide

therapy in obese

patients may be

associated with

sarcopenia

without adequate

nutritional

support and

exercise.[15]

Experimental Protocols: Key Clinical Trial
Methodologies
The following describes a generalized protocol for a Phase 2, randomized, double-blind,

placebo-controlled trial to evaluate the efficacy of MYMD-1 in sarcopenia, based on the

available information.

Objective: To assess the efficacy, safety, and pharmacokinetics of MYMD-1 in reducing

biomarkers of chronic inflammation in participants with sarcopenia.

Study Design:

Phase: II

Design: Multicenter, randomized, double-blind, placebo-controlled.

Participants: Individuals aged 65 years or older with chronic inflammation associated with

sarcopenia/frailty.
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Intervention: Weekly oral administration of MYMD-1 at varying doses (e.g., 600mg, 750mg,

900mg, 1050mg).

Control: Weekly oral administration of a matching placebo.

Duration: 28 days.

Endpoints:

Primary:

Change in serum levels of inflammatory biomarkers (TNF-α, sTNFR1, IL-6).

Pharmacokinetic parameters.

Secondary:

Safety and tolerability (e.g., incidence of adverse events).

Procedure:

Screening: Eligible participants are recruited and provide informed consent. Baseline

assessments, including blood draws for biomarker analysis, are conducted.

Randomization: Participants are randomized to receive one of the MYMD-1 doses or a

placebo.

Treatment: Participants receive their assigned oral treatment weekly for 28 days.

Monitoring: Blood samples are collected at specified intervals to assess pharmacokinetic

profiles and changes in inflammatory biomarker levels. Safety is monitored throughout the

study.

Data Analysis: Changes in biomarker levels from baseline are compared between the

MYMD-1 and placebo groups using appropriate statistical tests.
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Mandatory Visualization: MYMD-1 Mechanism of Action
and Experimental Workflow
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Caption: MYMD-1 mechanism of action.
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Need Custom Synthesis?
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The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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